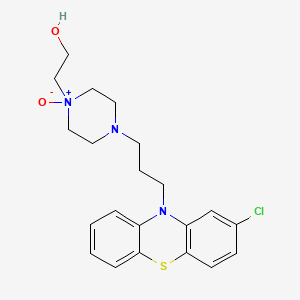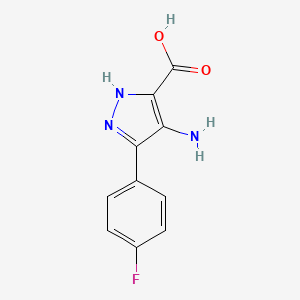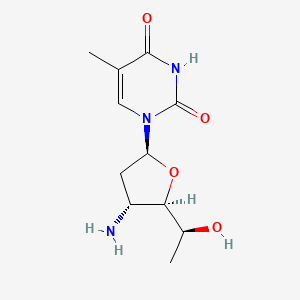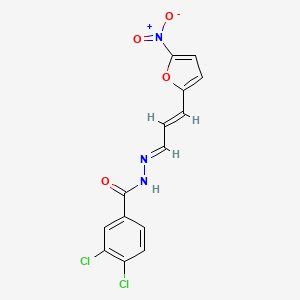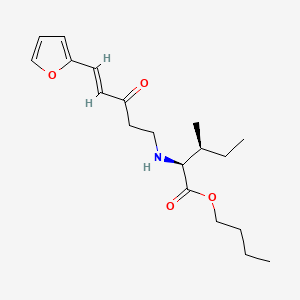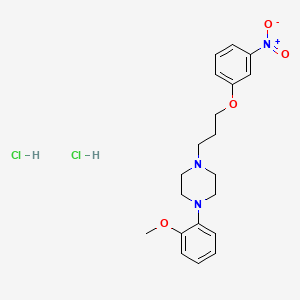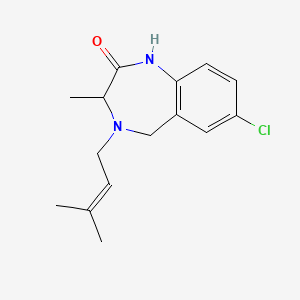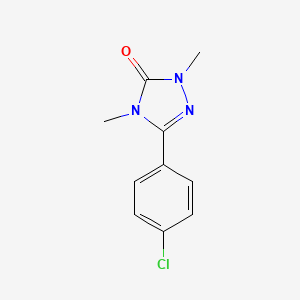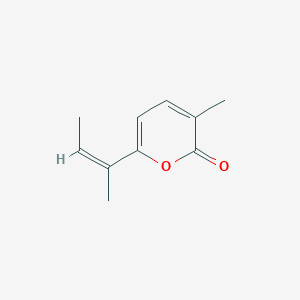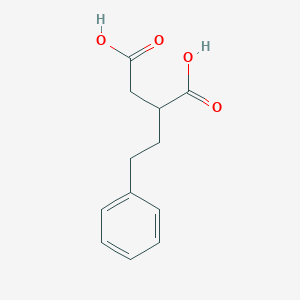
2-Phenylethylsuccinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylethylsuccinic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a 2-phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions: 2-Phenylethylsuccinic acid can be synthesized through several methods. One common approach involves the alkylation of succinic acid with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, catalytic processes may be employed to reduce the reaction time and improve the overall production rate.
化学反応の分析
Types of Reactions: 2-Phenylethylsuccinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of phenylacetic acid or benzyl alcohol.
Reduction: Formation of 2-phenylethyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the phenylethyl group.
科学的研究の応用
2-Phenylethylsuccinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies related to metabolic pathways and enzyme interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Phenylethylsuccinic acid involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with aromatic receptors, while the succinic acid moiety may participate in metabolic processes. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular signaling pathways.
類似化合物との比較
Phenylsuccinic acid: Similar structure but lacks the ethyl group.
2-Phenylethylmalonic acid: Contains an additional carboxyl group compared to 2-Phenylethylsuccinic acid.
2-Phenylethylacetic acid: Similar structure but with a different backbone.
Uniqueness: this compound is unique due to its specific combination of the phenylethyl group and succinic acid backbone
特性
CAS番号 |
3448-42-8 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
2-(2-phenylethyl)butanedioic acid |
InChI |
InChI=1S/C12H14O4/c13-11(14)8-10(12(15)16)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)(H,15,16) |
InChIキー |
ALBOPSCADUBUHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


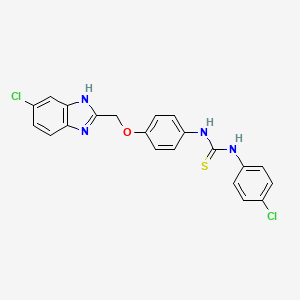
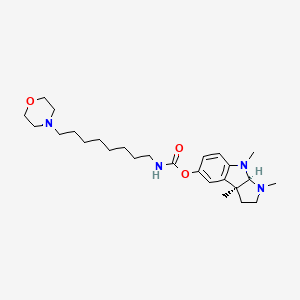
![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)
